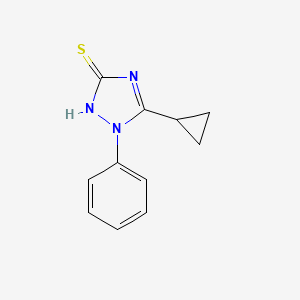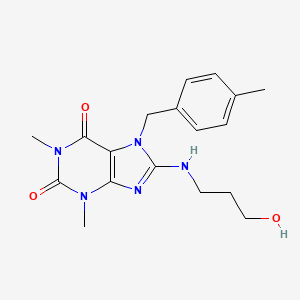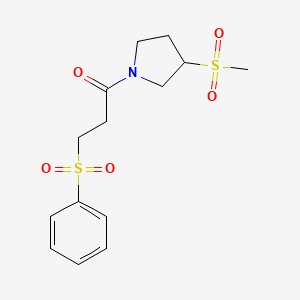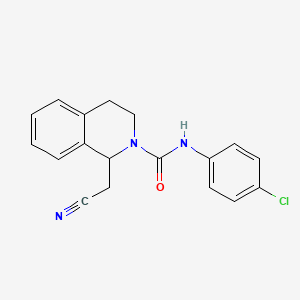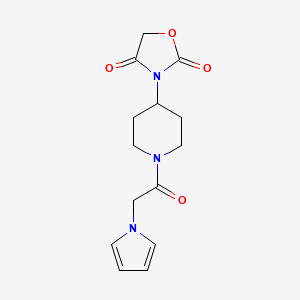![molecular formula C21H21N5O2S B2961327 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 886930-80-9](/img/structure/B2961327.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex chemical compound noted for its multifaceted structure combining furan, pyrrole, and triazole rings, and an acetamide group. The compound exhibits significant versatility, making it a point of interest in various fields, including organic chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : This compound is typically synthesized starting from commercially available raw materials such as furan, 1H-pyrrole, 1,2,4-triazole, and acetic acid derivatives.
Initial Steps: : The synthesis often begins with the formation of the furan and pyrrole derivatives.
Formation of the Triazole Ring: : Cyclization reactions involving nitrogenous compounds to form the triazole ring.
Thioether Formation: : Introduction of the sulfanyl group via thiolation reactions.
Final Assembly: : Coupling of the triazole ring with the sulfanyl and acetamide groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Batch or Continuous Reactors: : Depending on the scale, reactions could be performed in batch or continuous flow reactors to optimize yield and efficiency.
Catalysts and Reagents: : Use of specific catalysts to improve reaction rates and selectivity.
Purification Techniques: : Advanced purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the furan and pyrrole rings.
Reduction: : Reductive reactions can alter various functional groups, possibly leading to changes in biological activity.
Substitution: : Halogenation, nitration, and sulfonation reactions are common, allowing further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: : Halogens (Cl2, Br2), nitronium ion (NO2+).
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Chemistry: : As an intermediate in the synthesis of complex molecules.
Catalysis: : Potentially as a ligand or catalyst in specific organic reactions.
Biology
Biological Activity: : Investigated for its potential as an antimicrobial or anticancer agent.
Enzyme Inhibition: : Studied for its ability to inhibit certain enzymes, which could be beneficial in drug development.
Medicine
Drug Design: : Potential use in the design of new pharmaceuticals due to its complex structure and possible biological activities.
Therapeutic Applications: : Investigated for treating infections or cancer.
Industry
Material Science: : Used in the development of new materials with specific properties, such as conductive polymers or specialty coatings.
Wirkmechanismus
The compound's mechanism of action is multifaceted:
Molecular Targets: : It may interact with various enzymes and receptors, altering their activity.
Pathways Involved: : Could affect signaling pathways involved in cell growth, apoptosis, or immune response.
Interaction with Cellular Components: : Potentially affects the function of cellular membranes or intracellular proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[5-(thiophen-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide: : Similar structure but with a thiophene ring, potentially differing in electronic properties and biological activity.
2-{[5-(benzofuran-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide: : Contains a benzofuran ring, which may result in different pharmacokinetic properties.
2-{[5-(furan-2-yl)-4-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide: : Includes a pyrazole ring instead of pyrrole, likely affecting its chemical reactivity and biological interactions.
Uniqueness
The presence of the specific combination of furan, pyrrole, and triazole rings with a sulfanyl group and a trimethylphenyl acetamide moiety makes this compound particularly unique. Its specific structural features may offer distinctive electronic properties, stability, and a broad range of biological activities not commonly found in its analogs.
Would you like to dive deeper into any of these sections?
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-14-11-15(2)19(16(3)12-14)22-18(27)13-29-21-24-23-20(17-7-6-10-28-17)26(21)25-8-4-5-9-25/h4-12H,13H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWPITUDLYXFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)
![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)
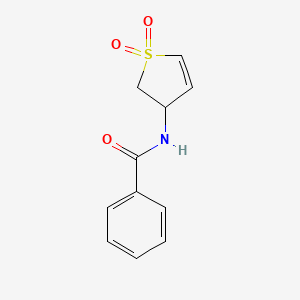
![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)
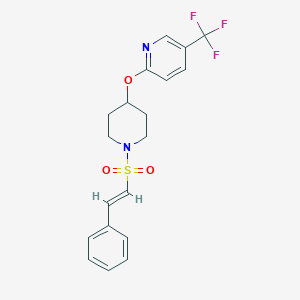
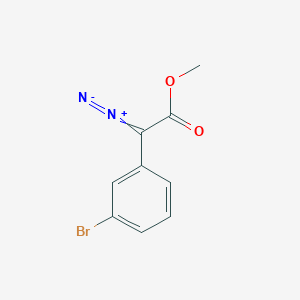
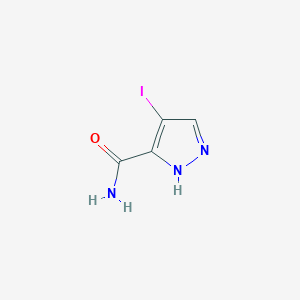
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)butanamide](/img/structure/B2961257.png)
